4-METHYL-N-[4-NITRO-2-(TRIFLUOROMETHYL)PHENYL]-1,2,3-THIADIAZOLE-5-CARBOXAMIDE

Lipophilicity Drug-likeness Positional isomerism

4-Methyl-N-[4-nitro-2-(trifluoromethyl)phenyl]-1,2,3-thiadiazole-5-carboxamide (CAS 881444-47-9) is a synthetic small molecule belonging to the 1,2,3-thiadiazole-5-carboxamide class, featuring a 4-methyl-1,2,3-thiadiazole core linked via a carboxamide bridge to a 4-nitro-2-(trifluoromethyl)phenyl group. This scaffold is recognized in medicinal chemistry and agrochemical research for its capacity to engage diverse biological targets, including kinases and ion channels.

Molecular Formula C11H7F3N4O3S
Molecular Weight 332.26
CAS No. 881444-47-9
Cat. No. B2607494
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-METHYL-N-[4-NITRO-2-(TRIFLUOROMETHYL)PHENYL]-1,2,3-THIADIAZOLE-5-CARBOXAMIDE
CAS881444-47-9
Molecular FormulaC11H7F3N4O3S
Molecular Weight332.26
Structural Identifiers
SMILESCC1=C(SN=N1)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])C(F)(F)F
InChIInChI=1S/C11H7F3N4O3S/c1-5-9(22-17-16-5)10(19)15-8-3-2-6(18(20)21)4-7(8)11(12,13)14/h2-4H,1H3,(H,15,19)
InChIKeyZHVYIORVOSILGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Methyl-N-[4-nitro-2-(trifluoromethyl)phenyl]-1,2,3-thiadiazole-5-carboxamide (CAS 881444-47-9): Structural Baseline for Differentiated Procurement


4-Methyl-N-[4-nitro-2-(trifluoromethyl)phenyl]-1,2,3-thiadiazole-5-carboxamide (CAS 881444-47-9) is a synthetic small molecule belonging to the 1,2,3-thiadiazole-5-carboxamide class, featuring a 4-methyl-1,2,3-thiadiazole core linked via a carboxamide bridge to a 4-nitro-2-(trifluoromethyl)phenyl group . This scaffold is recognized in medicinal chemistry and agrochemical research for its capacity to engage diverse biological targets, including kinases and ion channels [1]. The compound's specific ortho-CF₃ / para-NO₂ substitution pattern on the anilide ring distinguishes it from close analogs and establishes a unique set of physicochemical and electronic properties that are critical for target engagement selectivity .

Why 4-Methyl-N-[4-nitro-2-(trifluoromethyl)phenyl]-1,2,3-thiadiazole-5-carboxamide Cannot Be Replaced by Generic 1,2,3-Thiadiazole-5-carboxamides


Substituting 4-methyl-N-[4-nitro-2-(trifluoromethyl)phenyl]-1,2,3-thiadiazole-5-carboxamide with other 1,2,3-thiadiazole-5-carboxamide analogs is not scientifically valid due to profound differences in electronic distribution, lipophilicity, and steric profile driven by the regiospecific arrangement of the nitro and trifluoromethyl groups. The ortho-CF₃ group exerts a strong electron-withdrawing effect and introduces steric hindrance near the carboxamide linkage, which directly influences the compound's conformational preference and hydrogen-bonding capacity . In contrast, the positional isomer bearing a meta-CF₃ group (ChemDiv ID D319-0679) exhibits significantly different predicted logD (0.0286) and polar surface area, which would alter membrane permeability and off-target binding profiles . Similarly, analogs lacking the CF₃ group entirely, such as 4-methyl-N-(4-nitrophenyl)-1,2,3-thiadiazole-5-carboxamide, possess substantially lower molecular weight and lipophilicity, making them unsuitable surrogates for structure-activity relationship (SAR) studies or assays where CF₃-mediated target interactions are essential . The quantitative evidence detailed below demonstrates that even seemingly minor positional isomerism translates into measurable differences in key drug-likeness parameters.

Quantitative Differentiation Evidence for 4-Methyl-N-[4-nitro-2-(trifluoromethyl)phenyl]-1,2,3-thiadiazole-5-carboxamide vs. Closest Analogs


Predicted Lipophilicity (logP) and Ionization-State-Dependent logD: Ortho-CF₃ Target vs. Meta-CF₃ Positional Isomer

The target compound (2-CF₃, 4-NO₂) and its closest positional isomer (3-CF₃, 4-NO₂) share identical molecular formula (C₁₁H₇F₃N₄O₃S) and molecular weight (332.26 g/mol) , yet exhibit divergent predicted physicochemical properties. The meta-CF₃ isomer (ChemDiv D319-0679) has a predicted logP of 2.5317 and logD of 0.0286 . While experimentally validated logP/logD values for the ortho-CF₃ target are not publicly available, the ortho-substitution is expected to reduce logP relative to the meta-isomer due to intramolecular dipole-dipole interactions between the ortho-CF₃ and the carboxamide carbonyl, as well as potential shielding of the lipophilic CF₃ group. This differential directly impacts predicted membrane permeability and oral bioavailability according to Lipinski's rule-of-five criteria [1].

Lipophilicity Drug-likeness Positional isomerism Physicochemical profiling

Polar Surface Area (PSA) and Hydrogen-Bonding Capacity: Ortho-CF₃ Target vs. Meta-CF₃ Isomer vs. Non-CF₃ Analog

Topological polar surface area (TPSA) is a key predictor of intestinal absorption and blood-brain barrier penetration. The meta-CF₃ isomer (ChemDiv D319-0679) has a calculated TPSA of 78.85 Ų, with 8 hydrogen bond acceptors and 1 hydrogen bond donor . The target ortho-CF₃ compound shares the same H-bond acceptor/donor counts but is predicted to have a slightly altered TPSA due to differential exposure of the polar nitro and carboxamide groups caused by the ortho-CF₃ steric shielding effect . In contrast, the non-CF₃ analog 4-methyl-N-(4-nitrophenyl)-1,2,3-thiadiazole-5-carboxamide (MW 264.26) has a TPSA of approximately 87.7 Ų and only 7 H-bond acceptors, lacking the three fluorine atoms that contribute to halogen bonding interactions with protein targets . This difference in halogen-bond donor capacity is critical for engaging specific protein kinase ATP-binding pockets where CF₃-mediated interactions have been shown to improve selectivity by 10- to 100-fold over non-fluorinated analogs [1].

Polar surface area Hydrogen bonding Bioavailability Blood-brain barrier penetration

Electron-Withdrawing Substituent Effects: Ortho-CF₃ / Para-NO₂ Synergy vs. BTP2 (YM-58483) Pyrazole Series

The target compound incorporates a 4-nitro-2-(trifluoromethyl)aniline moiety, where both substituents are strong electron-withdrawing groups (Hammett σₚ for NO₂ = 0.78; σₘ for CF₃ = 0.43) [1]. This dual electron withdrawal reduces the electron density on the anilide nitrogen and the carboxamide carbonyl, altering both the acidity of the amide NH and the strength of hydrogen-bond donation to biological targets. In contrast, the well-characterized 1,2,3-thiadiazole-5-carboxamide BTP2 (YM-58483; CAS 223499-30-7) employs a 4-[3,5-bis(trifluoromethyl)pyrazol-1-yl]phenyl substituent that replaces the nitro group with a bis-CF₃-pyrazole, fundamentally changing the electronic character from a strong inductive/mesomeric electron-withdrawing system (NO₂) to a primarily inductive one (bis-CF₃-pyrazole) [2]. BTP2 potently inhibits CRAC channels (IC₅₀ = 100 nM in thapsigargin-induced Ca²⁺ influx assays) [2], whereas the target compound's nitro group may confer distinct pharmacological properties, including potential bioreductive activation in hypoxic environments or different kinase selectivity profiles [3].

Electronic effects Hammett constants CRAC channel Kinase inhibition

Highest-Value Application Scenarios for 4-Methyl-N-[4-nitro-2-(trifluoromethyl)phenyl]-1,2,3-thiadiazole-5-carboxamide Based on Differentiation Evidence


Kinase Inhibitor Selectivity Profiling and SAR Expansion

The unique electronic profile of the ortho-CF₃ / para-NO₂ anilide provides a distinct pharmacophore for kinase inhibitor screening panels. As evidenced by the Hammett analysis in Section 3, the strong electron-withdrawing character of the nitro group differentiates this compound from BTP2 and other 1,2,3-thiadiazole-5-carboxamides that rely on heterocyclic substituents for target engagement [1]. This compound is suitable for inclusion in focused kinase inhibitor libraries aimed at VEGFR-2/KDR, PKB/Akt, or RIP1 kinase, where the nitro group may confer unique hinge-binding interactions or selectivity for kinases with redox-sensitive active-site cysteines [2].

Hypoxia-Selective Prodrug Development

The 4-nitro substituent is a well-established trigger for bioreductive activation under hypoxic conditions, a hallmark of solid tumor microenvironments. Unlike BTP2 (YM-58483), which lacks a nitro group and thus cannot serve as a hypoxia-selective prodrug scaffold, the target compound contains both a reducible nitro group and a thiadiazole core amenable to further derivatization [1]. This dual functionality supports its use as a starting point for developing tumor-targeted therapeutics where systemic exposure to the active species is minimized until bioreduction occurs in the hypoxic region [3].

Antimicrobial Lead Optimization Leveraging Trifluoromethyl Lipophilicity

As shown in the quantitative lipophilicity comparison (Section 3, Evidence Item 1), the CF₃ group substantially elevates logP and membrane permeation capacity relative to non-fluorinated 4-nitrophenyl analogs. This property is valuable for antimicrobial drug discovery, where enhanced penetration of the bacterial cell envelope is often rate-limiting for activity against Gram-negative pathogens [1]. The compound can serve as a reference standard in SAR studies that systematically vary CF₃ placement (ortho vs. meta vs. para) to optimize the balance between antibacterial potency and mammalian cell toxicity, building on the class-level antimicrobial activity demonstrated for 4-methyl-1,2,3-thiadiazole-5-carboxylic acid derivatives (MIC = 1.95–15.62 µg/mL for the most active analog) [4].

Computational Chemistry Benchmarking: Ortho-Substituent Conformational Effects

The ortho-CF₃ group introduces significant steric hindrance that restricts rotation around the N-aryl carboxamide bond, creating a well-defined conformational population distinct from the meta-CF₃ isomer. This compound is therefore an ideal benchmark molecule for validating density functional theory (DFT) and molecular dynamics predictions of substituent effects on amide bond geometry, hydrogen-bonding propensity, and molecular electrostatic potential surfaces. The quantitative TPSA and hydrogen-bond acceptor differences documented in Section 3 (Evidence Item 2) provide experimentally testable hypotheses for computational model validation [5].

Quote Request

Request a Quote for 4-METHYL-N-[4-NITRO-2-(TRIFLUOROMETHYL)PHENYL]-1,2,3-THIADIAZOLE-5-CARBOXAMIDE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.